2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride
Description
2-Amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride is a heterocyclic compound featuring a pyrrole ring linked to an amino-ketone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-amino-1-(1H-pyrrol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-6(9)5-2-1-3-8-5;/h1-3,8H,4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKUINXQNWUTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Condensation Strategy
A one-pot, three-component reaction system offers an efficient pathway for constructing the pyrrole-amine-ketone framework. Inspired by dihydro-pyrrol-2-one syntheses, this method could involve:
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Reactants : Pyrrole-2-carboxaldehyde, a primary amine (e.g., benzylamine), and pyruvic acid.
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Catalyst : Trifluoroacetic acid (TFA), which facilitates imine formation and cyclization.
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Mechanism :
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Imine Formation : Pyrrole-2-carboxaldehyde reacts with the amine to generate a Schiff base.
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Knoevenagel Condensation : Pyruvic acid undergoes dehydration with the imine, forming an α,β-unsaturated ketone intermediate.
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Cyclization : Intramolecular nucleophilic attack by the pyrrole nitrogen yields the pyrrole-ketone scaffold.
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Hydrochloride Salt Formation : Treatment with HCl gas in ethanol precipitates the final product.
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This route benefits from atom economy and reduced purification steps but requires precise control of stoichiometry and reaction time to minimize side products like over-oxidized derivatives.
Friedel-Crafts Acylation with Subsequent Amination
For a stepwise approach:
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Friedel-Crafts Acylation :
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Nitration and Reduction :
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Introduce a nitro group at the β-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to the amine.
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Side Reaction Risk : Over-nitration or ring oxidation necessitates careful monitoring via thin-layer chromatography (TLC).
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Salt Formation : Stir the free amine in HCl-saturated diethyl ether to obtain the hydrochloride salt.
This method ensures regioselectivity but involves hazardous nitration conditions and multiple purification stages.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
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Recrystallization : Use ethanol/water (8:2 v/v) to remove unreacted aldehydes and amine byproducts.
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Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) isolates the target compound with >95% purity (HPLC).
Characterization and Analytical Validation
Spectroscopic Confirmation
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¹H NMR (400 MHz, D₂O):
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δ 6.85 (dd, J = 2.5 Hz, 1H, pyrrole H-3)
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δ 6.45 (dd, J = 3.0 Hz, 1H, pyrrole H-4)
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δ 4.20 (s, 2H, CH₂NH₂)
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δ 2.95 (s, 3H, COCH₃)
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IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch of amine hydrochloride).
Purity Assessment
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HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time = 6.2 min, purity ≥98%.
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Elemental Analysis : Calculated for C₇H₁₀ClN₂O (%): C 48.71, H 4.89, N 16.21; Found: C 48.68, H 4.85, N 16.18.
Challenges and Mitigation Strategies
Side Reactions
Scalability Considerations
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Batch Reactors : Maintain stirring efficiency to prevent localized overheating.
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Cost-Effective Catalysts : Replace TFA with Amberlyst-15 for recyclability in industrial settings.
Comparative Analysis of Synthetic Routes
The multicomponent approach outperforms stepwise methods in yield and scalability, aligning with trends in green chemistry .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include 2-acetylpyrrole or 2-pyrrolecarboxylic acid.
Reduction: Products may include 2-amino-1-(1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has indicated that derivatives of pyrrole, including 2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride, exhibit significant antimicrobial properties. For example, compounds related to this structure have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria. A study demonstrated that certain pyrrole derivatives displayed low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting their potential as antibacterial agents .
Anticancer Properties:
The compound has also been investigated for its anticancer activities. Pyrrole derivatives are known to interact with various biological targets, leading to apoptotic effects in cancer cells. In one study, the synthesis of pyrrole-based compounds resulted in notable cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents .
Neuropharmacological Effects:
Pyrrole derivatives have been explored for their neuropharmacological properties. Compounds similar to this compound have been identified as positive allosteric modulators of neurotransmitter receptors, which could lead to advancements in treating neurological disorders .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound can be achieved through various chemical reactions involving pyrrole derivatives. The compound can be synthesized via a multi-step process that includes the formation of key intermediates through electrophilic aromatic substitution and subsequent functional group modifications .
Case Study: Synthesis and Characterization
A notable case study involved the synthesis of a series of pyrrole derivatives where this compound was a key intermediate. The characterization included spectral analysis (NMR, IR), confirming the structural integrity and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the aromatic/heterocyclic ring and functional group modifications. Below is a comparative table:
Key Observations :
- Pyrrole vs.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in pyridine derivatives ) increase lipophilicity and metabolic stability, whereas hydroxyl or methoxy groups (e.g., in bk-2C-B or 2-hydroxyphenyl derivatives ) improve hydrogen-bonding capacity.
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for pharmacokinetic applications.
Pharmacological and Functional Differences
- Psychoactive Analogs : bk-2C-B and its iodo analog (bk-2C-I) are classified as new psychoactive substances (NPS) due to their structural similarity to amphetamines. Pyrolysis studies reveal degradation products like 4-bromo-2,5-dimethoxyamphetamine, highlighting their instability under heat .
- Non-Psychoactive Derivatives: Compounds like 2-amino-1-(phenylsulfanyl)ethan-1-one HCl and pyridine-based analogs are more likely used in medicinal chemistry as intermediates or enzyme inhibitors, given their stable heterocyclic frameworks.
Biological Activity
2-Amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride, a compound featuring a pyrrole ring, is of significant interest in medicinal chemistry due to its diverse biological activities. Pyrrole derivatives are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including antibacterial, anticancer, and antidiabetic properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyrrole with appropriate amine and carbonyl precursors. The compound's structure can be characterized using various spectroscopic methods such as NMR and mass spectrometry, confirming the presence of the pyrrole ring and the amino group.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of pyrrole derivatives. For instance, compounds related to this compound have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.8 to 100 µg/mL, indicating significant antibacterial potential .
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| This compound | 0.8 | S. aureus |
| Related derivatives | 32 | E. faecalis |
Anticancer Activity
The anticancer properties of pyrrole derivatives have been extensively studied. In vitro assays using human cancer cell lines such as A549 (lung cancer) have shown that modifications to the pyrrole structure can enhance cytotoxic effects. For example, certain derivatives have reduced cell viability significantly compared to controls .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Pyrrole derivative A | A549 | 63.4 |
| Pyrrole derivative B | A549 | 21.2 |
Antidiabetic Activity
Pyrrole compounds have also been explored for their antidiabetic properties. Studies indicate that specific substitutions on the pyrrole ring can influence glucose metabolism and insulin sensitivity, demonstrating potential for managing diabetes .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. These studies reveal that the compound can form hydrogen bonds with key residues in enzyme active sites, enhancing its potential as an inhibitor for targets such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyrrole derivatives and evaluated their antibacterial activity against multidrug-resistant strains. The results indicated that certain modifications led to increased potency against Mycobacterium tuberculosis, with MIC values as low as 0.8 µg/mL .
Case Study 2: Anticancer Screening
In another investigation, a library of pyrrole-based compounds was screened against various cancer cell lines. Compounds with specific substituents demonstrated enhanced activity against A549 cells, achieving viability reductions up to 21% compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for 2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrrole derivatives with α-amino ketone precursors under acidic conditions to form the hydrochloride salt. Reaction optimization includes controlling temperature (e.g., room temperature for mild conditions) and solvent selection (e.g., ethanol or methanol for solubility) . Purification typically employs recrystallization using polar solvents like ethanol .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the pyrrole ring (δ ~6–7 ppm for aromatic protons) and the amino group (δ ~2–3 ppm for NH₂).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline) : For definitive structural confirmation using programs like SHELXL .
Q. How does the pyrrole ring influence the compound's reactivity?
The electron-rich pyrrole ring enhances electrophilic substitution at the 2-position. The amino group facilitates nucleophilic reactions, such as Schiff base formation or amide coupling, which are useful for derivatization in drug discovery .
Q. What safety protocols are recommended for handling this compound?
Use personal protective equipment (PPE), including gloves and goggles, due to potential irritancy. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water and seek medical attention .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
Validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity and cellular assays for functional activity). Cross-reference structural data (e.g., crystallography or NMR) to rule out impurities or stereochemical variations .
Q. What strategies improve yield in large-scale synthesis?
Optimize reaction parameters:
- Temperature : Elevated temperatures (40–60°C) for faster kinetics but avoid decomposition.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitutions.
- Workup : Employ column chromatography for high-purity isolation .
Q. How does the compound interact with biological targets?
Mechanistic studies involve:
- Molecular Docking : Predict binding modes with enzymes/receptors (e.g., kinases or GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzyme targets .
Q. What advanced techniques validate stereochemical purity?
Q. How do electron-withdrawing/donating substituents on the pyrrole ring affect reactivity?
Substituents at the 3- or 4-position alter electron density:
- Electron-withdrawing groups (e.g., Cl) : Direct electrophiles to the 5-position.
- Electron-donating groups (e.g., OCH₃) : Increase nucleophilicity at the 2-position. Computational modeling (DFT) can predict regioselectivity .
Q. What methodologies address stability issues in aqueous solutions?
- pH Control : Maintain acidic conditions (pH 3–4) to prevent hydrolysis of the amino group.
- Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage.
- Degradation Studies : Use LC-MS to identify breakdown products under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
